Threo-D-Phenyserine

Enzymatic resolution Chiral amino acid metabolism Biocatalysis

Racemic DL-threo mixtures incur costly chiral resolution (up to 50% waste of the undesired L-isomer) and risk erythro contamination that stalls downstream enzymatic or cyclization reactions. Procuring enantiopure Threo-D-Phenyserine eliminates this burden. • Exclusive (2R,3S) configuration required for D-phenylserine deaminase biocatalytic resolution (Km=19 mM) to phenylpyruvate. • Direct precursor for thiamphenicol/florfenicol D-threo-amino-diol intermediate, avoiding classical resolution waste. • Mandatory chiral starting material for lysobactin Lipid II-binding pharmacophore construction. • Only threo diastereomer enables Dieckmann cyclization to bicyclic tetramate antibiotics; erythro/allo forms divert to unintended scaffolds. Bulk packaging and custom synthesis supported.

Molecular Formula
Molecular Weight 181.19
Cat. No. B1578923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThreo-D-Phenyserine
Molecular Weight181.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Threo-D-Phenyserine Procurement Guide: CAS 109120-55-0 as a Defined Chiral β-Hydroxy-α-Amino Acid Building Block


Threo-D-Phenyserine (CAS 109120-55-0; synonym: D-threo-β-phenylserine, (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid) is a non-proteinogenic β-hydroxy-α-amino acid bearing two chiral centers that confer a specific threo relative configuration and D absolute configuration . With a molecular formula of C₉H₁₁NO₃, a molecular weight of 181.19 g·mol⁻¹, a melting point of 182–184 °C, and a density of 1.335 g·cm⁻³ [1], it belongs to the phenylserine family of four stereoisomers (D-threo, L-threo, D-erythro, L-erythro) that serve as chiral intermediates for antibiotics, peptide mimetics, and bioactive tetramate scaffolds . This guide provides quantitative, comparator-anchored evidence for selecting the single-isomer Threo-D-Phenyserine rather than its stereoisomeric alternatives in research and industrial procurement.

Why Threo-D-Phenyserine Cannot Be Substituted by Its L-Threo, D-Erythro, or Racemic Counterparts


Phenylserine possesses two chiral centers, generating four stereoisomers—D-threo, L-threo, D-erythro, and L-erythro—that are not interchangeable in stereospecific enzymatic transformations, diastereoselective cyclization reactions, or chiral-pool synthesis. Threo-D-Phenyserine is distinguished by its (2R,3S) absolute configuration, which is mandatory for the D-phenylserine deaminase-catalyzed deamination to phenylpyruvate (Kₘ = 19 mM), while the DL-erythro form is completely inert toward this enzyme [1]. Conversely, L-threo-phenylserine serves as the exclusive substrate for phenylserine aldolase (Kₘ = 1.3 mM), with the D-threo form showing zero activity [2][3]. The threo diastereomer is required for chemoselective Dieckmann cyclization to access bicyclic tetramate antibiotics; the erythro and allo diastereomers follow divergent reactivity pathways and yield different scaffolds [4]. Procurement of the racemic DL-threo mixture necessitates costly chiral resolution steps using pyroglutamic acid or dibenzoyltartaric acid, where the undesired isomer becomes process waste . Selecting the correct single enantiomer from the outset avoids synthetic dead-ends, purification burden, and batch-to-batch variability in downstream applications.

Threo-D-Phenyserine: Quantitative Comparator Evidence for Scientific Selection


Enzymatic Discrimination: D-Threo-Phenylserine Is the Exclusive Substrate for D-Phenylserine Deaminase

D-Phenylserine deaminase from Arthrobacter sp. TKS1 catalyzes the PLP-dependent deamination of D-threo-phenylserine to phenylpyruvate with a Kₘ of 19 mM [1]. Under identical assay conditions (pH 8.5, 55 °C), DL-erythro-phenylserine, L-threonine, D-allo-threonine, and L-allo-threonine were completely inert [1]. This single-enzyme system achieves absolute discrimination between the D-threo isomer and the three other phenylserine stereoisomers, enabling selective degradation of the D-threo enantiomer from racemic mixtures without affecting the L-forms [1].

Enzymatic resolution Chiral amino acid metabolism Biocatalysis

Stereochemical Gatekeeping in Antibiotic Intermediate Synthesis: Threo Configuration Is Mandatory for Thiamphenicol and Florfenicol

The industrial synthesis of the antibiotics thiamphenicol and florfenicol proceeds through a D-threo-phenylserine-derived intermediate, specifically D-threo-2-amino-1-(4-methylmercaptophenyl)-1,3-propanediol [1]. In the established manufacturing process, racemic DL-threo mixture is classically resolved: the D-threo isomer is converted to the active antibiotic, while the L-threo isomer is discarded as waste [1]. Patent literature explicitly teaches that (2S,3R)-phenylserine (L-threo) can be used in thiamphenicol preparation but that the D-threo isomer is the direct precursor to the D-threo-amino-diol intermediate required for the final API [2]. The erythro diastereomers are structurally incapable of undergoing the same downstream transformations to yield the correct antibacterial stereochemistry [1].

Antibiotic synthesis Chiral intermediate Thiamphenicol

Lysobactin Fragment Synthesis Requires (2R,3S)-Phenylserine: Enantiomer-Dependent Dipeptide Construction

The phenylserine-leucine dipeptide fragment of the potent cyclic depsipeptide antibiotic lysobactin (katanosin B) is constructed from a chiral aziridine-2-imide precursor that mandates the (2R,3S)-phenylserine configuration for the naturally occurring fragment [1]. Ring expansion of (2R′,3S′)-N-(α-amino acyl)-aziridine-2-imides and subsequent mild hydrolysis yields (2R,3S)-phenylserine-leucine dipeptides; the enantiomeric (2S,3R)-phenylserine-leucine fragment—derived from L-threo-phenylserine—is also accessible but represents the unnatural antipode [1]. Only the naturally configured fragment correctly matches the stereochemical architecture of lysobactin, which is essential for Lipid II binding and antibacterial activity [1].

Peptide antibiotic Lysobactin Diastereoselective synthesis

Threo-Specific Dieckmann Cyclization: Erythro and Allo Diastereomers Yield Divergent Scaffolds

The chemoselective Dieckmann cyclization of oxazolidines derived from threo-arylserines provides direct access to substituted bicyclic tetramates with antibacterial activity against Gram-positive bacteria [1]. This synthetic route is explicitly contingent on the threo relative configuration of the starting phenylserine; a companion study demonstrated that allo-phenylserines (a distinct diastereomeric series) undergo Dieckmann ring closure to produce a structurally differentiated tetramate scaffold [2]. The threo-derived tetramates occupied a narrow, Ro5-compliant chemical space (MW 399–530 Da; cLogP 3.5–6.6), with MIC values demonstrating Gram-positive antibacterial activity that was partially attenuated but not abolished in the presence of human serum albumin [1].

Tetramate antibiotics Diastereoselective cyclization Scaffold diversity

Physical Property Differentiation: Melting Point of Single-Isomer Threo-D-Phenylserine vs. Racemic DL-Threo Hydrate

The single enantiomer Threo-D-Phenyserine ((2R,3S)-3-phenylserine) exhibits a melting point of 182–184 °C and a density of 1.335 g·cm⁻³ [1]. In contrast, the racemic DL-threo-3-phenylserine hydrate (CAS 7695-56-9) melts at 194–195 °C with reported water solubility described as 'slightly soluble' . The 10–13 °C melting point depression of the single enantiomer relative to the racemic hydrate is consistent with the general principle that racemic compounds often form more thermodynamically stable crystal lattices (racemic conglomerate vs. true racemate behavior). The monohydrate form further alters dissolution kinetics compared to the anhydrous single enantiomer .

Chiral purity Solid-state characterization Quality control

D-Threo-3-Phenylserine Is an Alternative Substrate for D-3-Hydroxyaspartate Aldolase: Expanding the Biocatalytic Toolkit

MetaCyc pathway annotation identifies D-threo-3-phenylserine as a characterized alternative substrate for D-erythro-3-hydroxyaspartate aldolase [1]. While the primary substrate of this PLP-dependent enzyme is D-erythro-3-hydroxyaspartate, the enzyme's promiscuity toward D-threo-3-phenylserine opens a biocatalytic route for C–C bond formation/cleavage that complements the L-specific phenylserine aldolase (EC 4.1.2.26), which is strictly L-enantioselective (Kₘ for L-threo-3-phenylserine = 1.3 mM, no activity on D-threo form) [2]. This orthogonal enzyme pair—L-specific aldolase and D-specific aldolase—enables parallel synthesis or kinetic resolution of both enantiomeric series from racemic starting material without cross-reactivity [1][2].

Biocatalysis Aldolase engineering Non-natural amino acid synthesis

Threo-D-Phenyserine: Evidence-Backed Research and Industrial Application Scenarios


Enzymatic Resolution of Racemic DL-Threo-Phenylserine Using D-Phenylserine Deaminase

D-Phenylserine deaminase from Arthrobacter sp. TKS1 selectively deaminates D-threo-phenylserine (Kₘ = 19 mM) to phenylpyruvate, leaving the L-threo isomer untouched . This enables a single-step biocatalytic resolution of racemic DL-threo-phenylserine to produce enantiopure L-threo-phenylserine—a valuable building block for peptide antibiotics . The DL-erythro isomers are completely inert toward this enzyme, ensuring no interference from erythro contaminants . This scenario is directly supported by the enzymatic discrimination evidence in Section 3, Evidence Item 1.

D-Threo-Phenylserine as a Key Chiral Intermediate for Thiamphenicol and Florfenicol Manufacturing

Industrial production of thiamphenicol and florfenicol requires the D-threo-amino-diol intermediate that is directly derived from D-threo-phenylserine . The classical resolution process discards the L-threo isomer as waste; procuring enantiopure Threo-D-Phenyserine (CAS 109120-55-0) eliminates this 50% material loss and reduces separation costs . Patent literature confirms that the threo-phenylserine amide pathway provides a commercially attractive route to these antibiotics, but only when the correct enantiomer is used . This scenario is directly supported by Section 3, Evidence Item 2.

Stereospecific Synthesis of Lysobactin Phenylserine-Leucine Dipeptide Fragments

Construction of the phenylserine-leucine dipeptide found in lysobactin requires (2R,3S)-phenylserine as the chiral starting material for aziridine-2-imide ring expansion and oxazoline-4-imide hydrolysis . Using the L-threo enantiomer produces the unnatural (2S,3R)-dipeptide, which is structurally incapable of mimicking the natural antibiotic's Lipid II binding pharmacophore . This scenario is directly supported by Section 3, Evidence Item 3.

Threo-Configuration-Dependent Synthesis of Bicyclic Tetramate Antibacterial Libraries

The Dieckmann cyclization of oxazolidines derived from threo-arylserines provides a general route to substituted bicyclic tetramates with Gram-positive antibacterial activity . This scaffold is only accessible from the threo diastereomer; the allo-phenylserine series yields a structurally distinct product class . Researchers building tetramate-focused compound libraries must procure the threo isomer specifically—using the erythro or allo diastereomer diverts the synthesis to unintended chemical space. This scenario is directly supported by Section 3, Evidence Item 4.

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